molecular formula C23H21FN2O3S B2979659 2-(4-fluorophenyl)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 941871-63-2

2-(4-fluorophenyl)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No. B2979659
CAS RN: 941871-63-2
M. Wt: 424.49
InChI Key: LFJJRQGIDYJAQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenyl)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a useful research compound. Its molecular formula is C23H21FN2O3S and its molecular weight is 424.49. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorophenyl)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenyl)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cytotoxic Activity

One area of research involves the synthesis of sulfonamide derivatives, including structures similar to the specified compound, to explore their cytotoxic activities against cancer cell lines. For example, studies have synthesized novel sulfonamide derivatives and evaluated their in vitro anticancer activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. Some compounds showed significant potency, highlighting the potential of these derivatives in cancer research M. Ghorab et al., 2015.

Structural Aspects and Properties

Research on isoquinoline derivatives, akin to the specified compound, has also delved into their structural aspects and properties. Studies involving the structural examination of amide-containing isoquinoline derivatives have provided insights into their potential for forming salts, inclusion compounds, and gels under various conditions. These findings contribute to the understanding of the structural versatility and application potential of such compounds in material science and chemistry A. Karmakar et al., 2007.

Synthesis Techniques

The synthesis of 4-aryl-2-methyl-1,2,3,4-tetrahydroisoquinolines, through methods that could be applicable to the synthesis of the specified compound, has been reported. These techniques involve cyclization reactions that are essential for constructing complex molecular structures found in many bioactive molecules. This research contributes to the development of new synthetic methodologies that could be applied in pharmaceutical research and development J. Toda et al., 2000.

Enzyme Inhibition Studies

Another research direction includes studying the binding of similar compounds to the active site of enzymes, such as phenylethanolamine N-methyltransferase (PNMT). These studies offer insights into the design of enzyme inhibitors with potential therapeutic applications. For instance, investigations into the inhibitory potency and selectivity of tetrahydroisoquinolines on PNMT provide valuable information for developing new treatments for disorders related to enzyme dysregulation G. L. Grunewald et al., 2006.

properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O3S/c24-19-10-8-17(9-11-19)15-23(27)25-20-12-13-22-18(16-20)5-4-14-26(22)30(28,29)21-6-2-1-3-7-21/h1-3,6-13,16H,4-5,14-15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJJRQGIDYJAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)F)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.